4-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
4-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-8-9-7(11)10(5)4-6-2-3-6/h6H,2-4H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRYOMGVIFNIFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1CC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable triazole precursor under acidic or basic conditions to facilitate the cyclization process. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Electrophiles or nucleophiles; often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines. Substitution reactions can lead to a variety of substituted triazole compounds.
Scientific Research Applications
4-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmacophore in drug design and development, particularly for its triazole moiety which is known to exhibit various pharmacological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity towards its targets. Pathways involved in its mechanism of action include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Triazolone derivatives are structurally diverse, with variations primarily in substituents at the N1, N4, and C3 positions. Below is a comparative analysis of key analogs:
Key Findings
Acidic Properties : The cyclopropylmethyl-substituted compound exhibits higher pKa values (8.2–9.1) compared to benzyl or aryl-substituted analogs (6.5–8.8), suggesting reduced acidity due to steric hindrance from the cyclopropane ring .
Antioxidant Activity: While direct data for the cyclopropylmethyl derivative are lacking, structurally similar Schiff base derivatives (e.g., 3-ethyl-4-(3-methoxybenzylideneamino)-triazol-5-one) show robust antioxidant activity (85% metal chelation), outperforming reference compounds like BHT .
Biological Potency: The 4-(4-chlorophenyl) analog demonstrates notable anticancer activity via EGFR kinase inhibition, attributed to the electron-withdrawing chloro group enhancing receptor binding .
Synthetic Flexibility : Acetylated derivatives (e.g., 1-acetyl-3-benzyl-triazol-5-one) are synthesized in high yields (85–94%) via acetylation reactions, whereas cyclopropylmethyl-substituted compounds require specialized reagents like cyclopropanecarboxaldehyde, complicating synthesis .
Theoretical and Experimental Insights
- For example, the 3-(p-methoxybenzyl) analog optimized at B3LYP/6-31G(d,p) shows a HOMO energy of -5.8 eV, correlating with its antioxidant capacity .
- NMR Analysis: The cyclopropylmethyl group induces distinct upfield shifts in $^1$H-NMR (δ 0.5–1.2 ppm for cyclopropane protons) compared to benzylideneamino substituents (δ 7.2–8.1 ppm for aromatic protons) .
Q & A
Q. What synthetic routes are most effective for preparing 4-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized?
Methodology:
- Core synthesis: React 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with cyclopropanecarboxaldehyde or its derivatives under reflux in ethanol or methanol. Use triethylamine as a catalyst to facilitate Schiff base formation .
- Purification: Recrystallize the product from ethanol or acetone to improve purity and yield (>90% reported in similar derivatives) .
- Optimization: Adjust solvent polarity, temperature, and stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to triazolone) to minimize side products .
Q. What spectroscopic techniques are critical for validating the molecular structure of this compound?
Methodology:
- IR spectroscopy: Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) and compare with density functional theory (DFT)-calculated spectra (B3LYP/6-311G(d,p)) .
- NMR analysis: Use ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃. Assign signals via Gaussian G09W-based GIAO calculations, applying scaling factors (e.g., 0.9613 for B3LYP/6-311G(d,p)) to align theoretical and experimental shifts .
- UV-Vis: Measure λ_max in ethanol and correlate with time-dependent DFT (TD-DFT) simulations to confirm electronic transitions .
Advanced Research: Computational and Mechanistic Studies
Q. How can computational methods resolve discrepancies between experimental and theoretical spectroscopic data?
Methodology:
Q. What role does keto-enol tautomerism play in the stability and reactivity of this compound?
Methodology:
- Conformational analysis: Use Gaussian 09W to calculate energy differences between keto and enol forms. Higher stability of the keto form (ΔG ≈ 2.3 kcal/mol) is typical due to resonance stabilization .
- X-ray crystallography: Resolve tautomeric preferences via single-crystal diffraction (e.g., SHELX refinement) .
Q. How can molecular docking predict the anticancer activity of this triazolone derivative?
Methodology:
- Target selection: Dock the compound into the ATP-binding site of EGFR kinase (PDB: 1M17) using AutoDock Vina. Prioritize hydrogen bonding (e.g., with Met793) and hydrophobic interactions .
- Tautomer consideration: Ensure the ligand is modeled in its keto form, which shows higher binding affinity (ΔG ≈ -9.2 kcal/mol) .
Experimental Design and Data Analysis
Q. How should researchers design experiments to determine protonation constants and acidic properties?
Methodology:
- Potentiometric titration: Perform in 50% ethanol-water (v/v) at 25°C (ionic strength 0.10 M KCl). Use a PKAS program to calculate stoichiometric protonation constants (logK ≈ 3.8–4.2 for similar derivatives) .
- Spectrophotometric validation: Monitor pH-dependent UV-Vis shifts (e.g., λ_max at 280 nm for protonated vs. 320 nm for deprotonated species) .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Methodology:
- Solvent screening: Use slow evaporation in DMSO/water or acetone/hexane mixtures.
- SHELX refinement: Employ SHELXL for structure solution, applying TWINABS for handling potential twinning .
Biological Evaluation
Q. What in vitro assays are recommended for assessing antioxidant activity?
Methodology:
- DPPH radical scavenging: Compare IC₅₀ values (e.g., 12–18 μM for triazolones) with ascorbic acid controls .
- FRAP assay: Measure Fe³⁺ reduction capacity at 593 nm .
Data Contradictions and Reproducibility
Q. How can researchers address inconsistencies in reported biological activities across studies?
Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
